2,3-diamino-6-ethylpyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-diamino-6-ethylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-4-3-5(11)10(8)6(7)9-4/h3H,2,8H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCOMWHBXXRGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103109-36-0 | |
| Record name | 2,3-diamino-6-ethylpyrimidin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2,3 Diamino 6 Ethylpyrimidin 4 3h One
Advanced Synthetic Routes to 2,3-diamino-6-ethylpyrimidin-4(3H)-one
The construction of the diaminopyrimidinone core is a critical step in the synthesis of the target compound. Various methods have been developed for the synthesis of pyrimidine (B1678525) derivatives, which can be adapted for the specific synthesis of this compound.
Multi-step Reaction Pathways for Pyrimidinone Core Construction
The synthesis of the pyrimidinone core typically involves the condensation of a β-ketoester with a urea or guanidine derivative. For the synthesis of this compound, a plausible multi-step pathway would involve the use of a β-ketoester bearing an ethyl group at the appropriate position.
A general and adaptable approach for the synthesis of 2,4-diaminopyrimidine derivatives, which could be conceptually modified, starts from 2,4-diamino-6-hydroxypyrimidine. This starting material can undergo chlorination using phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine. This intermediate is then amenable to nucleophilic substitution reactions to introduce further diversity. While this example pertains to a 2,4-diamino isomer, similar strategies involving appropriately substituted precursors could be envisioned for the synthesis of the 2,3-diamino isomer.
Table 1: Key Intermediates in a Potential Synthetic Pathway
| Intermediate Name | Chemical Structure | Role in Synthesis |
| Ethyl 3-oxopentanoate | CH₃CH₂COCH₂COOC₂H₅ | Provides the 6-ethyl and part of the pyrimidinone ring structure. |
| Aminoguanidine | H₂NC(=NH)NHNH₂ | Source of the N1, C2-amino, and N3-amino functionalities. |
| This compound | (Structure of title compound) | Final product of the core construction. |
Note: This table presents a hypothetical pathway based on common pyrimidine synthesis strategies.
Green Chemistry Approaches in Pyrimidinone Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines. These approaches focus on the use of safer solvents, catalysts, and energy sources to minimize environmental impact.
For pyrimidine synthesis, green approaches include:
Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The use of microwave irradiation can be particularly effective in condensation reactions leading to the pyrimidine core.
Catalyst-free and solvent-free reactions: Performing reactions without the use of hazardous catalysts and organic solvents is a key goal of green chemistry. For some pyrimidine syntheses, reactions can be carried out under neat conditions or in environmentally benign solvents like water or ethanol.
Use of green catalysts: The development of reusable and non-toxic catalysts, such as solid acids or bases, can significantly improve the environmental profile of a synthetic process.
Derivatization Strategies for Functional Group Modulation
Once the this compound core is synthesized, further derivatization can be carried out to modulate its chemical and biological properties. This involves the selective functionalization of the pyrimidine ring and the amino groups.
Regioselective Functionalization of the Pyrimidine Ring System
The pyrimidine ring possesses multiple sites for potential functionalization. The regioselectivity of these reactions is often dictated by the electronic nature of the ring and the directing effects of the existing substituents. For a this compound system, the C5 position is a likely site for electrophilic substitution, such as halogenation or nitration, due to the activating effect of the amino groups.
For example, the 5-position of 2,4-diamino-6-substituted pyrimidines can be readily iodinated using N-iodosuccinimide. This iodo-derivative can then serve as a handle for further modifications, such as Suzuki coupling reactions to introduce aryl or heteroaryl groups. Similar regioselective functionalization at the C5 position could be anticipated for this compound.
Synthesis of Substituted Amino and Imino Analogs
The amino groups at the C2 and N3 positions of this compound offer opportunities for a wide range of derivatization reactions. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Schiff base formation: Condensation with aldehydes or ketones to form imines.
The synthesis of 5-aryl ethylidene aminopyrimidine-2,4-diones has been reported, demonstrating the feasibility of forming imine derivatives from diaminouracils. These reactions can lead to a diverse library of compounds with potentially altered biological activities.
Table 2: Potential Derivatization Reactions
| Reaction Type | Reagent Example | Potential Product |
| Acylation | Acetyl chloride | N-acetylated derivative |
| Alkylation | Methyl iodide | N-methylated derivative |
| Schiff base formation | Benzaldehyde | N-benzylidene imine derivative |
Note: This table illustrates potential derivatization pathways based on the reactivity of amino groups on a pyrimidine scaffold.
Spectroscopic and Crystallographic Characterization of 2,3 Diamino 6 Ethylpyrimidin 4 3h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the connectivity and chemical environment of each atom in the 2,3-diamino-6-ethylpyrimidin-4(3H)-one framework can be established. nih.govipb.pt
The proton (¹H) NMR spectrum provides critical information about the number and type of hydrogen atoms in a molecule. In the case of this compound, the spectrum is characterized by distinct signals corresponding to the amine and ethyl group protons.
The protons of the two amino groups (at the C2 and N3 positions) are expected to appear as broad singlets in the spectrum, a common feature for N-H protons due to exchange processes and quadrupolar relaxation. nih.gov Their chemical shifts can vary depending on the solvent and concentration, but they typically resonate in the downfield region. The ethyl group protons at the C6 position exhibit a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂-CH₃ | 1.15 | Triplet | 7.4 |
| -CH₂-CH₃ | 2.50 | Quartet | 7.4 |
| H-5 | 5.75 | Singlet | - |
| 2-NH₂ | 6.80 | Broad Singlet | - |
| 3-NH | 8.50 | Broad Singlet | - |
Note: Data are representative and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the core structure and the presence of the ethyl substituent. mdpi.com The carbonyl carbon (C=O) is typically the most deshielded, appearing furthest downfield. mdpi.com The sp²-hybridized carbons of the pyrimidine (B1678525) ring resonate at intermediate chemical shifts, while the sp³-hybridized carbons of the ethyl group appear in the upfield region of the spectrum. clockss.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH₂-C H₃ | 12.5 |
| -C H₂-CH₃ | 28.0 |
| C-5 | 95.0 |
| C-6 | 155.0 |
| C-2 | 158.0 |
| C-4 (C=O) | 165.0 |
Note: Values are predicted and serve as a representative example.
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the connectivity in more complex structures. youtube.comslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net It would be used to definitively assign the signals for the C-5 carbon to the H-5 proton, as well as the methylene and methyl carbons to their respective protons in the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular framework. sdsu.eduscience.gov Key HMBC correlations would include:
From the methylene protons of the ethyl group to carbons C-5 and C-6.
From the H-5 proton to carbons C-4 and C-6.
From the amine protons to adjacent carbons (e.g., 2-NH₂ to C-2), helping to position the functional groups on the ring.
Molecules containing N-H groups, such as this compound, are capable of forming intermolecular hydrogen bonds. Concentration-dependent NMR studies can provide insight into these interactions. researchgate.net As the concentration of the sample in a non-polar solvent increases, the chemical shifts of the N-H protons are expected to shift downfield. This change is indicative of increased hydrogen bonding, as the protons become more deshielded in a hydrogen-bonded state. nih.govnih.gov Such studies can help to understand the aggregation state and self-assembly properties of the molecule in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the two different amino groups (2-NH₂ and 3-NH) would typically appear as one or more bands in the region of 3200-3500 cm⁻¹. nih.gov The presence of C-H bonds in the ethyl group and on the aromatic ring would be confirmed by stretching vibrations just below and above 3000 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3200 - 3500 |
| Alkyl (C-H) | Stretch | 2850 - 2960 |
| Carbonyl (C=O) | Stretch | 1670 - 1690 |
| Ring (C=C, C=N) | Stretch | 1550 - 1650 |
Note: These are typical ranges for the specified functional groups.
A prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. nih.gov For a pyrimidinone ring system, this band is typically observed in the 1650-1700 cm⁻¹ region. The exact position of this band is sensitive to the electronic environment. Conjugation with the double bonds in the pyrimidine ring and participation in intermolecular hydrogen bonding can lower the vibrational frequency (shift to a lower wavenumber) compared to a simple, unconjugated ketone.
Amine and N-H Vibrational Modes
The vibrational characteristics of this compound are significantly influenced by its amine and N-H functionalities. Infrared (IR) and Raman spectroscopy are powerful tools for identifying these vibrational modes. The molecule contains two primary amino groups (-NH₂) and a secondary amine (N-H) within the pyrimidine ring, each exhibiting distinct stretching and bending vibrations.
Primary amines typically show two N-H stretching bands, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group. dtic.mil The asymmetric stretch generally appears at a higher frequency than the symmetric stretch. For secondary amines, a single N-H stretching vibration is expected. researchgate.net In addition to stretching, N-H bending vibrations (scissoring) are also characteristic and appear in the fingerprint region of the spectrum. The cyclic nature of the pyrimidine ring can influence the exact position of these bands compared to aliphatic amines. researchgate.net
Table 1: Expected Vibrational Frequencies for Amine and N-H Modes
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3500 |
| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3400 |
| N-H Stretch | Secondary Amine (ring N-H) | 3250 - 3350 |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |
Note: These are generalized frequency ranges for amine groups. The specific values for this compound may vary due to the electronic and structural effects of the pyrimidinone ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govresearchgate.net For this compound, with the molecular formula C₆H₁₀N₄O, HRMS would be used to confirm this composition by measuring its exact mass. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The experimentally determined mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would be expected to match this theoretical value to within a few parts per million (ppm). researchgate.net
Table 2: Theoretical Exact Mass for HRMS Analysis
| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| [M]+• | C₆H₁₀N₄O | 154.08546 |
| [M+H]⁺ | C₆H₁₁N₄O | 155.09329 |
Fragmentation Patterns and Structural Information
Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a unique fingerprint that aids in structural elucidation. The fragmentation of pyrimidine derivatives often follows characteristic pathways. acs.orgsapub.org For this compound, the molecular ion peak ([M]+•) would be observed at m/z 154.
Key fragmentation pathways would likely involve:
Loss of the ethyl group: A primary fragmentation could be the cleavage of the ethyl group (•C₂H₅, 29 Da), leading to a fragment ion at m/z 125.
Ring Cleavage: Pyrimidine rings can undergo complex fragmentation, often involving the loss of small, stable molecules like hydrogen cyanide (HCN), carbon monoxide (CO), or isocyanic acid (HNCO). core.ac.uk
Loss of Amine Groups: Fragmentation involving the amino substituents could also occur.
Analyzing these fragmentation patterns allows for the confirmation of the core pyrimidine structure and the nature and position of its substituents.
Table 3: Plausible Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Neutral Loss |
| 154 | [C₆H₁₀N₄O]+• (Molecular Ion) | - |
| 139 | [C₅H₇N₄O]+ | •CH₃ |
| 125 | [C₄H₅N₄O]+ | •C₂H₅ |
| 111 | [C₄H₅N₃O]+ | •CH₃, N₂ |
| 97 | [C₃H₃N₃O]+ | •C₂H₅, CO |
Note: This table represents a hypothetical fragmentation pattern based on the known behavior of similar heterocyclic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The aminopyrimidinone core of this compound contains a conjugated system of π-electrons, which is responsible for its absorption in the UV region.
Absorption Maxima and Molar Extinction Coefficients
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The exact position of the absorption maxima (λ_max) and the intensity of the absorption (molar extinction coefficient, ε) are influenced by the solvent and the specific substituents on the pyrimidine ring. researchgate.net The amino groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption bands compared to the unsubstituted pyrimidinone core.
Table 4: Expected UV-Vis Absorption Data
| Transition | Expected λ_max Range (nm) | Expected ε Range (M⁻¹cm⁻¹) |
| π → π | 250 - 320 | 5,000 - 15,000 |
| n → π | 320 - 380 | 100 - 1,000 |
Note: The values are estimates based on data for structurally related aminopyrimidines and are subject to solvent effects.
Protonation Effects on UV-Vis Spectra
The UV-Vis spectrum of this compound is sensitive to changes in pH due to the presence of several basic nitrogen atoms that can be protonated. Protonation of the pyrimidine ring nitrogens can significantly alter the electronic structure of the chromophore. nih.gov This typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band. researchgate.net This shift occurs because protonation can increase the electron-withdrawing character of the pyrimidine ring, affecting the energy of the electronic transition. nih.gov Monitoring the changes in the UV-Vis spectrum as a function of pH allows for the determination of the pKa values of the compound. The presence of an isosbestic point in the spectra at different pH values indicates an equilibrium between two distinct species (e.g., the neutral and protonated forms). nih.gov
Table 5: Effect of Protonation on Absorption Maximum (λ_max)
| Species | Expected λ_max (nm) | Spectral Shift |
| Neutral Molecule (pH > pKa) | ~280 | - |
| Protonated Molecule (pH < pKa) | ~300 | Bathochromic (Red Shift) |
Note: The λ_max values are illustrative to demonstrate the typical effect of protonation on similar chromophoric systems.
X-ray Crystallography for Solid-State Structure Determination
Despite a thorough search of available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no published single-crystal X-ray diffraction data for this compound was found. Therefore, the following sections describe the principles of the techniques and the type of information that would be obtained from such studies, should the data become available.
Single crystal X-ray diffraction (SC-XRD) is an analytical technique that provides definitive information about the atomic and molecular structure of a crystalline compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a three-dimensional model of the electron density within the crystal. From this model, the precise positions of individual atoms can be determined, revealing the exact connectivity of the atoms in the molecule and its conformation in the solid state.
For this compound, an SC-XRD analysis would unequivocally confirm the pyrimidinone ring structure, the positions of the amino and ethyl substituents, and the location of the keto group. It would also provide detailed geometric parameters, such as the bond lengths and bond angles between all atoms in the molecule. This information is fundamental to confirming the chemical identity and understanding the steric and electronic properties of the compound.
Below is a hypothetical table illustrating the kind of data that would be generated from an SC-XRD experiment for this compound.
Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C6H10N4O |
| Formula weight | 154.17 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 95.0° |
| Volume | 783.5 ų |
| Z | 4 |
| Density (calculated) | 1.305 Mg/m³ |
| Absorption coefficient | 0.095 mm⁻¹ |
| F(000) | 328 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been published.
In the solid state, molecules of this compound would be expected to interact with each other through various non-covalent forces, with hydrogen bonding being particularly significant. The presence of two amino groups (N-H donors) and a carbonyl group (C=O acceptor), as well as the nitrogen atoms of the pyrimidine ring, provides multiple sites for the formation of a complex hydrogen-bonding network.
An SC-XRD study would precisely map these hydrogen bonds, detailing the donor-acceptor distances and the angles of these interactions. This information is critical for understanding the packing of the molecules in the crystal lattice and influences physical properties such as melting point, solubility, and crystal morphology. The analysis of these networks often reveals common supramolecular synthons, which are predictable patterns of intermolecular interactions. For instance, amino-pyrimidine structures frequently exhibit hydrogen bonding motifs that lead to the formation of dimers, chains, or more complex three-dimensional architectures.
The following table is a hypothetical representation of the hydrogen bond geometry that could be determined for this compound from an SC-XRD experiment.
Hypothetical Hydrogen Bond Geometry for this compound (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N(2)-H···O(4) | 0.86 | 2.05 | 2.90 | 175 |
| N(3)-H···N(1) | 0.86 | 2.10 | 2.95 | 170 |
| N(amino)-H···N(pyrimidine) | 0.88 | 2.15 | 3.00 | 165 |
| N(amino)-H···O(carbonyl) | 0.88 | 2.00 | 2.85 | 178 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been published. D = donor atom, H = hydrogen, A = acceptor atom.
Computational Chemistry and Theoretical Studies of 2,3 Diamino 6 Ethylpyrimidin 4 3h One
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in computational chemistry for studying molecular systems. researchgate.netresearchgate.net DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational efficiency in determining the electronic structure and energy of molecules. materialsciencejournal.orgresearchgate.netnih.gov These methods allow for a detailed analysis of the molecule's intrinsic properties.
Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,3-diamino-6-ethylpyrimidin-4(3H)-one, DFT calculations would be employed to predict key structural parameters. materialsciencejournal.org The pyrimidine (B1678525) ring is expected to be nearly planar, with the ethyl and amino groups positioned to minimize steric hindrance. researchgate.net
Electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. The analysis would reveal delocalization of electrons within the pyrimidine ring and across the carbonyl group and amino substituents, influencing the molecule's stability and reactivity. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on DFT studies of similar pyrimidine structures, as specific experimental or calculated data for this exact molecule is not widely published.)
| Parameter | Description | Predicted Value |
| C=O Bond Length | Length of the carbonyl double bond | ~ 1.22 Å |
| C-N (ring) Bond Length | Average length of carbon-nitrogen bonds within the pyrimidine ring | ~ 1.36 Å |
| C-C (ring) Bond Length | Average length of carbon-carbon bonds within the pyrimidine ring | ~ 1.39 Å |
| N-H Bond Length | Average length of amine N-H bonds | ~ 1.01 Å |
| C-C (ethyl) Bond Length | Length of the carbon-carbon single bond in the ethyl group | ~ 1.53 Å |
| Dihedral Angle | Angle defining the planarity of the pyrimidine ring | ~ 0° - 5° |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov
A small HOMO-LUMO gap implies that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely localized on the electron-rich amino groups and the pyrimidine ring, while the LUMO may be centered on the electron-deficient carbonyl group and the ring system. materialsciencejournal.orgmaterialsciencejournal.org
Table 2: Representative Frontier Molecular Orbital Data (Note: Values are illustrative, based on typical results for similar heterocyclic systems from DFT calculations.)
| Orbital | Energy (eV) | Description |
| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital; region of electron donation |
| LUMO | ~ -1.5 eV | Lowest Unoccupied Molecular Orbital; region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Energy difference; indicator of chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netmaterialsciencejournal.org It is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
The MEP map is color-coded:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential. wolfram.com
For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group and potentially near the nitrogen atoms of the amino groups, making these sites susceptible to interaction with electrophiles or hydrogen bond donors. nih.gov Positive potential (blue) would be expected around the hydrogen atoms of the amino groups. researchgate.net
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Higher hardness indicates lower reactivity.
Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I + A) / 2).
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ² / 2η). researchgate.net
Table 3: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; indicates electron-donating ability. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates electron-accepting ability. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to deformation of the electron cloud; high hardness implies low reactivity. |
| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the electrophilic nature of a molecule. |
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is molecular docking, which predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govsemanticscholar.org
Molecular docking is used to predict the binding orientation, affinity, and interaction patterns of a ligand within the active site of a target protein. nih.govrsc.orgmdpi.com This in silico technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net
For a compound like this compound, docking studies would involve:
Target Selection: Based on the structural similarity to known inhibitors, potential protein targets could include dihydrofolate reductase (DHFR), thymidylate synthase (TS), or various protein kinases, which are common targets for pyrimidine-based compounds. nih.govnih.govnih.gov
Docking Simulation: The 3D structure of the ligand is placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose.
Interaction Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the protein's active site. nih.gov
The amino groups and the carbonyl oxygen of this compound are predicted to be key pharmacophoric features, capable of forming multiple hydrogen bonds with protein residues, which often anchor ligands within a binding pocket.
Binding Energy Calculations (Theoretical)
Theoretical binding energy calculations are fundamental in predicting the stability of a complex formed between a molecule and a biological target, such as a protein or enzyme. These calculations are central to drug discovery and design. For pyrimidine derivatives, particularly those with a 2,4-diamino substitution pattern, extensive research has been conducted in the context of their inhibitory activity against enzymes like dihydrofolate reductase (DHFR). researchgate.netnih.govnih.gov These studies often employ molecular docking simulations to predict the binding pose of the ligand within the active site of the enzyme, followed by more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy. rsc.org
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule over time, offering insights into its flexibility, stability, and interactions with its environment. mdpi.comdtic.mil
For a molecule like this compound, MD simulations can reveal the preferred orientations of the amino and ethyl groups and how these conformations might change upon binding to a receptor. nih.gov These simulations track the movements of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. core.ac.uk The results of MD simulations can be used to understand how the molecule recognizes and interacts with its biological partners. researchgate.net
Prediction of Spectroscopic Parameters (Theoretical)
Theoretical calculations are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Density Functional Theory (DFT) is a widely used quantum mechanical method for these predictions. nih.govyoutube.com
Computed NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, providing a valuable comparison for experimental data. nih.govnih.gov The accuracy of these predictions has significantly improved with the development of advanced computational methods and machine learning algorithms. d-nb.info For pyrimidine derivatives, DFT calculations have been shown to provide reliable predictions of NMR spectra. aps.org
Below is a hypothetical table of computed NMR chemical shifts for this compound, based on typical values for similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 155.8 |
| C4 | - | 163.2 |
| C5 | - | 98.5 |
| C6 | - | 158.1 |
| Ethyl-CH₂ | 2.45 | 25.3 |
| Ethyl-CH₃ | 1.15 | 12.9 |
| N²-H | 5.80 | - |
| N³-H | 7.20 | - |
| N¹-H | 10.50 | - |
Note: This table is illustrative and based on general knowledge of similar compounds. Actual computed values would require specific DFT calculations.
Calculated IR Vibrational Frequencies
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations, aiding in the interpretation of experimental IR spectra. dtic.milresearchgate.net For pyrimidine derivatives, DFT calculations can accurately predict the characteristic stretching and bending frequencies of the various functional groups. researchgate.net
A table of predicted IR vibrational frequencies for key functional groups in this compound is presented below.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H (Amine) | Stretching | 3400 - 3200 |
| N-H (Amide) | Stretching | 3200 - 3100 |
| C-H (Ethyl) | Stretching | 2980 - 2850 |
| C=O (Amide) | Stretching | 1680 - 1650 |
| C=N/C=C (Ring) | Stretching | 1650 - 1550 |
| N-H | Bending | 1640 - 1550 |
Note: This table is illustrative and based on general knowledge of similar compounds. Actual computed values would require specific DFT calculations.
Simulated UV-Vis Spectra
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.netresearchgate.net These calculations can help to understand the electronic structure of the molecule and how it is affected by substituents and the solvent environment. rsc.orgrsc.orgnih.gov For pyrimidine derivatives, TD-DFT has been successfully used to interpret their electronic absorption spectra.
A hypothetical table of simulated UV-Vis spectral data for this compound is provided below.
| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| π → π | 225 | 0.45 |
| n → π | 280 | 0.15 |
Note: This table is illustrative and based on general knowledge of similar compounds. Actual computed values would require specific TD-DFT calculations.
Structure Activity Relationship Sar Investigations of 2,3 Diamino 6 Ethylpyrimidin 4 3h One Derivatives in Vitro/mechanistic
Design Principles for Modulating In Vitro Biological Interactions
The biological activity of pyrimidine-based compounds is highly dependent on the nature and position of substituents on the core ring structure. nih.govresearchgate.netbenthamdirect.com These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its ability to interact with specific biological macromolecules.
Impact of Substituents on Pyrimidinone Core Activity
The pyrimidinone scaffold serves as a versatile platform for medicinal chemistry, where even minor chemical modifications can lead to significant changes in biological outcomes. researchgate.net Structure-activity relationship studies have consistently shown that the type, size, and electronic nature of substituents on the pyrimidine (B1678525) ring are critical determinants of activity. nih.gov
| Substituent/Modification | Position on Pyrimidine Core | Observed Impact on In Vitro Activity | Potential Rationale |
|---|---|---|---|
| Electron-Releasing Groups (e.g., -CH3, -OCH3) | Position 2 | Enhanced anti-inflammatory activity reported in some derivatives. rsc.org | Increases electron density of the ring system, potentially improving binding interactions. |
| Amino Group (-NH2) | Varies | Can decrease anti-inflammatory activity depending on the scaffold. mdpi.com | Alters electronic profile and hydrogen bonding potential in a context-dependent manner. |
| Bulky Groups (e.g., Naphthyl) | Position 3 | Improved anti-inflammatory action in specific derivatives. rsc.org | May engage in additional hydrophobic or π-stacking interactions if the binding pocket is accommodating. |
| Aryl Groups | Position 5 | Potent inhibition of PGE2 generation, regardless of the length of other C-5 substituents. rsc.org | Provides a key interaction point, likely through hydrophobic and π-stacking interactions. |
Role of the Ethyl Group at Position 6 in Molecular Recognition
The ethyl group at the C6 position of the pyrimidinone ring plays a significant role in molecular recognition, primarily through its contribution to the compound's steric and hydrophobic profile. Aromatic residues are known to be particularly efficient for intermolecular interactions due to their structural rigidity and large nonpolar surface areas, which allow for extensive van der Waals interactions. nih.gov
Influence of Amino Substitutions at Positions 2 and 3
The amino groups at the C2 and C3 positions are defining features of 2,3-diamino-6-ethylpyrimidin-4(3H)-one, critically influencing its interaction with biological targets. These groups are potent hydrogen bond donors and can also act as acceptors, enabling the formation of strong, directional interactions that are fundamental to molecular recognition. researchgate.net
However, the specific placement of these amino groups is a double-edged sword. While they provide essential hydrogen bonding capability, their presence at adjacent positions (C2 and C3) can sometimes lead to a decrease in activity for certain targets. For example, in a study of substituted azines, including pyrimidines, the presence of amino groups at the C2 and C3 positions of aryl fragments was found to cause a sharp decrease in inhibitory activity against nitric oxide (NO) and interleukin-6 (IL-6) secretion. mdpi.com This suggests that for some target proteins, the electronic configuration or steric arrangement created by these vicinal amino groups may be unfavorable for binding or for inducing the desired biological response. Therefore, the influence of these substitutions is highly context-dependent, varying with the specific topology and chemical environment of the target's binding site.
Mechanistic Correlations Between Structural Features and Molecular Target Binding
Analysis of Hydrogen Bonding Capabilities with Biological Macromolecules
Hydrogen bonds are paramount in defining the specificity and stability of ligand-protein interactions. researchgate.netnih.gov They are directional and play a crucial role in the precise orientation of a ligand within a binding site. researchgate.net The this compound scaffold is rich in functional groups capable of forming an extensive network of hydrogen bonds.
The primary amino groups at C2 and C3, the secondary amine within the pyrimidine ring (N3-H), and the keto group at C4 are all key players in this network. The stabilization of a substrate within a protein pocket often involves an extensive hydrogen bond network that can include water molecules, specific amino acid residues, and the ligand. mdpi.com These interactions with polar amino acid residues such as aspartate, glutamate, serine, and threonine can anchor the molecule firmly in the active site, contributing significantly to its binding energy and biological effect. nih.gov The ability to form multiple hydrogen bonds simultaneously often dictates the compound's selectivity for its target.
| Functional Group on Core Structure | Position | Hydrogen Bonding Capability | Potential Interacting Amino Acid Residues |
|---|---|---|---|
| Amino (-NH2) | C2 | Donor | Aspartate, Glutamate, Serine (side chain carbonyl/hydroxyl) |
| Amino (-NH2) | C3 | Donor | Aspartate, Glutamate, Serine (side chain carbonyl/hydroxyl) |
| Ring Nitrogen (-NH-) | N3 | Donor | Aspartate, Glutamate (side chain carbonyl) |
| Keto (-C=O) | C4 | Acceptor | Arginine, Lysine, Serine, Threonine (side chain amine/hydroxyl) |
| Ring Nitrogen | N1 | Acceptor | Arginine, Lysine, Serine, Threonine (side chain amine/hydroxyl) |
Hydrophobic and π-Stacking Interactions in Ligand-Protein Complexes
Beyond hydrogen bonding, hydrophobic and π-stacking interactions are critical for the stabilization of ligand-protein complexes. mdpi.com Aromatic rings are frequently utilized in drug design because their planar nature and π-electron clouds offer multiple interaction possibilities, including π-π stacking. nih.gov
Conformational Flexibility and Rigidity in Active Site Interactions
The interaction between a ligand and its target protein is a dynamic process governed by the three-dimensional structures of both molecules. For derivatives of this compound, conformational flexibility and rigidity are critical determinants of their binding affinity and selectivity. The pyrimidinone core, with its substituents, can adopt various conformations, and the ability to assume a specific, energetically favorable conformation within the active site of a target protein is paramount for effective binding.
The conformational landscape of a molecule dictates the spatial arrangement of its functional groups. For 2,3-diaminopyrimidin-4(3H)-one derivatives, rotation around single bonds, such as the bond connecting the ethyl group at the C6 position to the pyrimidine ring, allows for a degree of flexibility. This flexibility can be advantageous, enabling the molecule to adapt its shape to fit snugly into the binding pocket of a protein. Computational studies on related diaminopyrimidine-based inhibitors have shown that the ligand's ability to adopt different conformations can influence its binding mode and interactions with key residues. For instance, molecular dynamics simulations of diaminopyrimidine-based inhibitors targeting MTHFD1 and MTHFD2 have revealed that subtle changes in the ligand's conformation can lead to significant differences in binding affinity and selectivity.
Conversely, a certain degree of rigidity can be beneficial. A conformationally constrained molecule has a lower entropic penalty upon binding, as it does not lose as much rotational and translational freedom compared to a highly flexible molecule. Pre-organizing a ligand into a bioactive conformation—the specific three-dimensional arrangement it adopts when bound to its target—can therefore enhance binding affinity. This principle is often exploited in drug design by introducing rigid structural elements, such as rings or double bonds, to lock the molecule into a desired conformation.
The interplay between flexibility and rigidity is crucial. An ideal inhibitor might possess a rigid core that correctly positions key pharmacophoric features for interaction with the target, coupled with flexible substituents that can fine-tune the binding by exploring favorable interactions within the active site. For this compound derivatives, the diaminopyrimidinone scaffold provides a relatively rigid platform for presenting hydrogen bond donors and acceptors, while the ethyl group at the C6 position offers a degree of conformational flexibility that can be optimized to improve target engagement. The specific conformation adopted by the ethyl group and other substituents upon binding will be dictated by the topology of the active site, and understanding these conformational preferences is a key aspect of structure-based drug design.
Fragment-Based Design and Linking Strategies Applied to Pyrimidinones
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification and development of novel therapeutic agents. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial hits, which typically exhibit weak binding affinity, are then optimized and grown into more potent lead compounds. The pyrimidinone scaffold, including derivatives of this compound, is well-suited for FBDD due to its synthetic tractability and its ability to present key recognition features for protein binding.
Identification of Key Binding Fragments
The first step in a fragment-based approach is the identification of molecular fragments that bind to the target of interest. These fragments are typically small (molecular weight < 300 Da) and possess high "ligand efficiency," a measure of the binding energy per heavy atom. For pyrimidinone-based drug discovery, the 2,3-diaminopyrimidin-4(3H)-one core itself can be considered a key binding fragment. This scaffold contains multiple hydrogen bond donors and acceptors that can engage in crucial interactions with the amino acid residues in a protein's active site.
Screening of fragment libraries against a target protein can be performed using various biophysical techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR). These methods can not only detect weak binding events but also provide structural information on how the fragment interacts with the target. For example, a fragment screen might identify the 2-aminopyrimidinone moiety as a key binder, with the amino group and the pyrimidinone ring forming essential hydrogen bonds with the protein backbone. The substituents at other positions, such as the 6-position, can then be explored to enhance these interactions and occupy adjacent pockets in the active site.
The following table illustrates hypothetical data from a fragment screening campaign, highlighting the importance of the pyrimidinone core.
| Fragment ID | Fragment Structure | Binding Affinity (Kd) | Ligand Efficiency (LE) | Key Interactions |
| F1 | 2-Aminopyrimidin-4(3H)-one | 500 µM | 0.35 | Hydrogen bonds with backbone carbonyls |
| F2 | 2,3-Diaminopyrimidin-4(3H)-one | 250 µM | 0.40 | Additional hydrogen bond from 3-amino group |
| F3 | 6-Methyl-2-aminopyrimidin-4(3H)-one | 400 µM | 0.36 | Hydrophobic interaction in adjacent pocket |
| F4 | 2-Amino-6-ethylpyrimidin-4(3H)-one | 350 µM | 0.37 | Extended hydrophobic interaction |
This table contains hypothetical data for illustrative purposes.
Linker Optimization for Enhanced Molecular Interactions
Once key binding fragments have been identified, the next step is to link them together or grow them to create a more potent molecule. The design of the linker is a critical aspect of this process, as it must orient the fragments optimally within the active site to achieve additive or even synergistic binding. The linker's length, rigidity, and chemical nature can all have a profound impact on the final compound's activity.
Strategies for linker optimization include:
Varying Linker Length: The length of the linker must be appropriate to bridge the distance between the binding sites of the individual fragments without introducing strain.
Modulating Linker Flexibility: A flexible linker can allow the fragments to adopt their optimal binding poses, but a very flexible linker can lead to a significant entropic penalty upon binding. Conversely, a rigid linker can reduce the entropic cost but may not allow for the ideal positioning of the fragments.
Incorporating Functional Groups: The linker itself can be designed to form additional interactions with the target protein, such as hydrogen bonds or hydrophobic interactions.
For pyrimidinone-based inhibitors, a common strategy is to link a second fragment to the 6-position of the pyrimidinone core. The ethyl group in this compound can be considered a simple "linker" or substituent that can be further elaborated. For instance, if another fragment is found to bind in a pocket adjacent to where the ethyl group resides, a linker can be designed to connect the pyrimidinone core to this second fragment.
The table below provides examples of how linker modifications can influence binding affinity, based on general principles of fragment linking.
| Compound ID | Core Fragment | Linked Fragment | Linker | Binding Affinity (Kd) |
| C1 | 2,3-Diaminopyrimidin-4-one | Phenyl | -CH2- | 50 µM |
| C2 | 2,3-Diaminopyrimidin-4-one | Phenyl | -CH2CH2- | 10 µM |
| C3 | 2,3-Diaminopyrimidin-4-one | Phenyl | -CH2O- | 5 µM |
| C4 | 2,3-Diaminopyrimidin-4-one | Phenyl | -CH=CH- (rigid) | 25 µM |
This table contains hypothetical data for illustrative purposes.
Through iterative cycles of design, synthesis, and biological evaluation, guided by structural information, fragment-based approaches can efficiently lead to the discovery of potent and selective inhibitors based on the this compound scaffold.
Mechanistic Studies of Molecular Interactions in Vitro and Cellular Contexts
Cellular Pathway Modulation Studies (In Vitro)
Beyond direct enzyme inhibition, it is essential to understand how a compound affects the complex network of signaling pathways within a cell.
For a compound to exert an intracellular effect, it must first cross the cell membrane. Studies using in vitro cell models are employed to investigate the mechanisms of cellular uptake, such as passive diffusion, active transport, or endocytosis. aginganddisease.org Techniques like fluorescence microscopy can be used to visualize the subcellular localization of the compound, determining whether it accumulates in specific organelles like the nucleus, mitochondria, or cytoplasm. fortunejournals.com The efficiency of cellular uptake can be quantified over time and at different concentrations. nih.gov
Hypothetical Cellular Uptake of 2,3-diamino-6-ethylpyrimidin-4(3H)-one in a Cell Line
| Time (hours) | Intracellular Concentration (µM) |
| 1 | 0.8 |
| 4 | 2.5 |
| 12 | 5.1 |
| 24 | 4.9 |
This interactive table illustrates hypothetical data on the time-dependent cellular uptake of a compound.
Once inside the cell, a compound can modulate various signaling pathways that control processes such as cell growth, proliferation, and apoptosis. In vitro studies using specific cell lines are critical for dissecting these effects. nih.gov Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays can be used to measure changes in the expression and activity of key proteins and genes within a signaling cascade. This allows researchers to map the specific pathways affected by the compound and understand its broader cellular consequences.
Induction of Cellular Responses (e.g., Apoptosis Markers in Cell Culture)
One of the key indicators of a compound's potential as an anti-cancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. For this compound, it is hypothesized that it could trigger apoptotic pathways, a characteristic observed in other substituted pyrimidine (B1678525) compounds. For instance, the structurally related compound, Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethyl-pyrimidine), has been shown to induce apoptosis in human T lymphocytes nih.gov.
A series of in vitro experiments using a human cancer cell line, such as Jurkat T-lymphocytes, could be conducted to investigate the pro-apoptotic effects of this compound. The induction of apoptosis is typically assessed by monitoring key molecular markers. One of the earliest events in apoptosis is the externalization of phosphatidylserine on the cell membrane, which can be detected using Annexin V staining. A time-course and dose-response study would be essential to characterize this effect.
Furthermore, the activation of the caspase cascade is a hallmark of apoptosis. The activity of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9, could be measured using specific fluorogenic substrates. An increase in the activity of these proteases would provide strong evidence of apoptosis induction.
Another critical marker is the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. Western blot analysis could be employed to detect the cleaved form of PARP, further confirming the activation of the apoptotic cascade.
The following interactive table represents hypothetical data from a study investigating the induction of apoptosis in a cancer cell line treated with this compound for 24 hours.
| Concentration (µM) | % Annexin V Positive Cells | Caspase-3 Activity (RFU) | % Cleaved PARP |
| 0 (Control) | 5.2 | 150 | 2.1 |
| 1 | 15.8 | 450 | 18.5 |
| 5 | 35.4 | 1200 | 45.2 |
| 10 | 62.1 | 2500 | 78.9 |
This table presents hypothetical data for illustrative purposes.
Target Identification and Validation (In Vitro)
Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For this compound, a multi-pronged approach involving proteomics, reporter gene assays, and biophysical techniques would be necessary for target deconvolution and validation.
Proteomic and Metabolomic Approaches for Target Deconvolution
Chemical proteomics is a powerful tool for identifying the protein targets of small molecules nih.gov. One approach would be to synthesize a derivative of this compound functionalized with a reactive group and a reporter tag (e.g., biotin). This probe could then be incubated with cell lysates, allowing it to covalently bind to its protein targets. The protein-probe complexes can then be enriched using affinity chromatography and the bound proteins identified by mass spectrometry nih.gov.
Alternatively, thermal proteome profiling could be employed. This method relies on the principle that protein-ligand binding increases the thermal stability of the protein. By treating cells with this compound and then subjecting them to a temperature gradient, the stabilized proteins can be identified by quantitative mass spectrometry.
Metabolomic approaches could also provide clues about the compound's targets by analyzing changes in the cellular metabolic profile upon treatment. Significant alterations in specific metabolic pathways could suggest that the compound targets an enzyme within that pathway.
Reporter Gene Assays and High-Throughput Screening for Target Engagement (In Vitro)
Once potential targets are identified, reporter gene assays can be used in a high-throughput screening (HTS) format to confirm target engagement in a cellular context. For example, if a proteomic study suggests that this compound inhibits a specific transcription factor, a reporter gene construct containing the DNA binding site for that transcription factor upstream of a luciferase gene could be used. Inhibition of the transcription factor by the compound would lead to a decrease in luciferase expression, which can be easily quantified.
This HTS approach allows for the rapid screening of large compound libraries to identify molecules that modulate the activity of the target of interest and can be used to determine the potency and selectivity of this compound.
Biophysical Techniques for Direct Binding Measurement (e.g., SPR, ITC)
To validate direct binding between this compound and its putative protein targets, biophysical techniques are indispensable. Surface Plasmon Resonance (SPR) is a label-free technique that can measure the kinetics of binding in real-time. In an SPR experiment, the purified target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation of the compound can be monitored, providing data on the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).
The following interactive table presents hypothetical biophysical data for the interaction of this compound with a hypothetical protein target.
| Technique | Parameter | Value |
| SPR | k_on (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| k_off (s⁻¹) | 3.2 x 10⁻³ | |
| K_D (nM) | 21.3 | |
| ITC | K_D (nM) | 25.1 |
| n (Stoichiometry) | 1.05 | |
| ΔH (kcal/mol) | -8.7 | |
| -TΔS (kcal/mol) | -1.5 |
This table presents hypothetical data for illustrative purposes.
While direct experimental evidence for the molecular mechanisms of this compound is not yet widely available, the application of modern cell and molecular biology techniques offers a clear path to elucidating its mode of action. Based on the activity of related pyrimidine compounds, it is plausible to hypothesize that this compound could induce apoptosis in cancer cells. The identification and validation of its direct molecular targets through a combination of proteomic, genetic, and biophysical approaches will be essential to fully understand its therapeutic potential and to guide its future development. The hypothetical data presented herein serves to illustrate the types of experimental outcomes that would be expected from such a research program.
Advanced Research Directions and Future Perspectives for 2,3 Diamino 6 Ethylpyrimidin 4 3h One in Chemical Biology
Development of Chemical Probes for Biological System Interrogation
A key area of chemical biology is the development of chemical probes to study the function and dynamics of biological systems. These probes are small molecules designed to interact with a specific biomolecule (e.g., a protein or enzyme) and report on its presence, activity, or localization through a measurable signal. The scaffold of 2,3-diamino-6-ethylpyrimidin-4(3H)-one is well-suited for the rational design of such probes.
The amino groups at the 2 and 3 positions, as well as the ethyl group at the 6 position, provide convenient handles for the introduction of various functionalities without significantly altering the core structure that may be responsible for a biological interaction. Future research can focus on conjugating this pyrimidinone scaffold with reporter tags or reactive groups to create a new generation of chemical probes.
Key strategies for probe development include:
Fluorophore Conjugation: Attaching a fluorescent dye to the scaffold would allow for the visualization of its target biomolecule within cells or tissues using advanced microscopy techniques. This can provide valuable information about the subcellular localization and trafficking of the target.
Biotinylation: The incorporation of a biotin (B1667282) tag would enable the affinity-based purification of the target protein from complex biological mixtures. This is a crucial step in target identification and validation, allowing researchers to pull down the protein and identify it using mass spectrometry.
Photo-affinity Labeling: The introduction of a photo-activatable group, such as a diazirine or benzophenone, can be used to create photo-affinity probes. mdpi.com Upon irradiation with UV light, these probes form a covalent bond with their target protein, allowing for its unambiguous identification and the mapping of the binding site. mdpi.com
The table below illustrates potential modifications to the this compound scaffold for the development of chemical probes.
| Modification Type | Functional Group Added | Position of Modification | Application |
| Fluorescent Probe | Fluorescein, Rhodamine, or other fluorophores | 2-amino, 3-amino, or 6-ethyl group | Cellular imaging, fluorescence polarization assays |
| Affinity Probe | Biotin | 2-amino, 3-amino, or 6-ethyl group | Target protein pull-down and identification |
| Photo-affinity Probe | Diazirine, Benzophenone | 2-amino, 3-amino, or 6-ethyl group | Covalent labeling and identification of target proteins |
These probes would be invaluable tools for dissecting complex biological pathways and understanding the mechanism of action of pyrimidinone-based bioactive compounds. mdpi.com
Integration with Automated Synthesis and High-Throughput Screening Platforms
The discovery of new bioactive molecules is increasingly reliant on the ability to synthesize and screen large libraries of compounds. nih.gov Automated synthesis platforms, coupled with high-throughput screening (HTS), have revolutionized this process. nih.gov The this compound scaffold is an excellent candidate for these technologies due to its synthetic tractability and multiple points of diversification.
Future efforts can focus on developing robust synthetic routes for the high-throughput synthesis of libraries based on this scaffold. rsc.org For example, solid-phase synthesis methodologies could be developed where the pyrimidinone core is attached to a resin, allowing for the rapid and efficient addition of a wide variety of building blocks at the amino and ethyl positions. This would enable the creation of large and diverse libraries of compounds with minimal purification effort.
Once synthesized, these libraries can be screened against a wide range of biological targets using HTS assays. umn.edu These assays can be designed to measure various biological activities, such as enzyme inhibition, receptor binding, or changes in cell viability. The data generated from these screens can be used to identify "hit" compounds with desired biological activities, which can then be further optimized into lead compounds for drug development.
A hypothetical library design based on the this compound scaffold is presented in the table below.
| Scaffold Position | R1 (at 2-amino) | R2 (at 3-amino) | R3 (at 6-position) |
| Building Blocks | 100 different amines | 100 different acylating agents | 20 different alkyl halides |
| Potential Library Size | 100 x 100 x 20 = 200,000 compounds |
The integration of automated synthesis and HTS will undoubtedly accelerate the discovery of novel bioactive molecules derived from the this compound scaffold.
Exploitation of Pyrimidinone Scaffolds for Novel Chemical Entity Discovery
The pyrimidinone core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This makes it an attractive starting point for the discovery of new drugs. A vast number of pyrimidinone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov
The this compound scaffold, with its unique substitution pattern, offers a promising platform for the discovery of novel chemical entities with unique biological activities. The two amino groups can participate in a variety of hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets.
Future research in this area will involve the synthesis of diverse libraries of compounds based on this scaffold and their systematic evaluation in a variety of biological assays. This exploration could lead to the identification of compounds with novel mechanisms of action or improved therapeutic profiles compared to existing drugs.
The following table summarizes some of the reported biological activities of pyrimidinone-based compounds, highlighting the therapeutic potential of this scaffold.
| Compound Class | Biological Activity | Example Target |
| Pyrido[2,3-d]pyrimidines | Dihydrofolate reductase inhibitors nih.gov | Anticancer, Antiprotozoal |
| 5-Alkyl-2-arylthiopyrimidin-4(3H)-ones | HIV-1 Reverse Transcriptase Inhibitors nih.gov | Antiviral |
| Fused Pyrimidinones | COX-1/COX-2 Inhibitors nih.gov | Anti-inflammatory |
| Pyrazolo[3,4-d]pyrimidines | c-Met/STAT3 Inhibitors nih.gov | Anticancer |
By leveraging the privileged nature of the pyrimidinone scaffold, researchers can explore new areas of chemical space and potentially uncover first-in-class therapeutics.
Theoretical Predictions for Scaffold Hopping and Lead Diversification
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) analysis and scaffold hopping are used to guide the design of new molecules with improved properties. mdpi.com These theoretical approaches can be powerfully applied to the this compound scaffold to accelerate the discovery of new lead compounds.
Scaffold hopping is a computational strategy that involves replacing the core structure of a known active compound with a different scaffold while maintaining its key binding interactions with the target. nih.govmdpi.com This can lead to the discovery of novel chemotypes with improved drug-like properties, such as better solubility, lower toxicity, or a different intellectual property profile.
For the this compound scaffold, computational methods can be used to:
Build 3D-QSAR models: These models can correlate the structural features of a series of pyrimidinone derivatives with their biological activity, providing insights into the key molecular properties required for activity.
Perform virtual screening: Large databases of compounds can be computationally screened to identify molecules that are predicted to bind to a specific target.
Design novel scaffolds: Scaffold hopping algorithms can be used to generate new core structures that are predicted to have similar or improved biological activity.
A typical workflow for a scaffold hopping project is outlined in the table below.
| Step | Description | Computational Tools |
| 1. Target Identification & Validation | Identify a biologically relevant target for the pyrimidinone scaffold. | Bioinformatics databases, literature mining |
| 2. Initial Hit Identification | Identify an initial active pyrimidinone compound through screening. | HTS, virtual screening |
| 3. Binding Mode Analysis | Determine the binding mode of the hit compound with the target. | Molecular docking, X-ray crystallography |
| 4. Scaffold Hopping | Generate new scaffolds that mimic the key interactions of the hit. | Scaffold hopping software (e.g., Schrödinger, MOE) |
| 5. In Silico Evaluation | Predict the activity and properties of the new scaffolds. | Docking, QSAR, ADMET prediction |
| 6. Synthesis and Biological Testing | Synthesize and test the most promising new scaffolds. | Wet lab experiments |
The application of these theoretical predictions can significantly reduce the time and cost associated with drug discovery and lead to the development of more effective and safer medicines.
Exploration of Supramolecular Chemistry and Crystal Engineering of Pyrimidinone Systems
Supramolecular chemistry is the study of the non-covalent interactions between molecules. ias.ac.in These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, play a crucial role in determining the three-dimensional structure of molecules in the solid state. Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of crystalline solids with desired properties. ias.ac.in
The this compound molecule has multiple hydrogen bond donors (the amino groups and the lactam N-H) and acceptors (the carbonyl oxygen and the ring nitrogens), making it an excellent candidate for studies in supramolecular chemistry and crystal engineering. Understanding the intermolecular interactions of this molecule is crucial for controlling its solid-state properties, such as solubility, stability, and bioavailability, which are critical for its development as a therapeutic agent.
Future research in this area could involve:
Single-crystal X-ray diffraction studies: Determining the crystal structure of this compound and its derivatives will provide detailed information about their intermolecular interactions and packing arrangements. mdpi.comscilit.com
Co-crystal formation: By co-crystallizing the pyrimidinone with other molecules (co-formers), it is possible to create new solid forms with improved physicochemical properties. researchgate.net
Computational analysis of crystal packing: Theoretical methods can be used to predict and analyze the crystal structures of pyrimidinone derivatives, providing insights into the driving forces behind their self-assembly.
The table below lists some of the common supramolecular synthons that might be expected in the crystal structures of this compound and its derivatives.
| Synthon Type | Description | Interacting Groups |
| Amide-Amide Homodimer | A common motif in lactams, forming a robust hydrogen-bonded dimer. | N-H of one molecule to C=O of another |
| Amine-Amine Interactions | Hydrogen bonding between the amino groups of adjacent molecules. | N-H of one amino group to the lone pair of another |
| Amine-Carbonyl Interactions | Hydrogen bonding between an amino group and the carbonyl oxygen. | N-H of an amino group to the C=O oxygen |
| π-π Stacking | Stacking of the aromatic pyrimidinone rings. | The pyrimidinone rings of adjacent molecules |
A thorough understanding of the supramolecular chemistry of this system will be essential for its successful translation from a laboratory curiosity to a clinically useful molecule.
Q & A
Q. What are the established synthetic routes for 2,3-diamino-6-ethylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves condensation reactions of aminopyridine derivatives with aldehydes or ketones under aqueous or acidic conditions. For example:
- One-pot synthesis : Combine 2-aminopyridine analogs (1 mmol) with aromatic aldehydes (1.2 mmol) and potassium phosphate (1.5 mmol) in water at 100°C for 7 hours, followed by precipitation and washing .
- Acid-mediated cyclization : Use concentrated sulfuric acid (72–82%) for nitration/nitrosation of pyrimidinone precursors, monitoring reaction kinetics to avoid over-nitration .
Optimization Tips : - Adjust molar ratios (e.g., aldehyde excess to drive condensation).
- Test aqueous vs. organic solvents for solubility and byproduct control.
- Monitor temperature to prevent decomposition (e.g., <100°C for aqueous reactions).
Q. How is the structural integrity of this compound validated in synthetic batches?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., ethyl group at C6 via δ 1.2–1.4 ppm triplet in H NMR).
- X-ray crystallography : Resolve tautomeric forms (e.g., 4(3H)-one vs. 4(1H)-one) and hydrogen bonding networks, as demonstrated for thiopyrano-pyrimidinone analogs .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO).
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in enzyme inhibition or anticancer studies?
Methodological Answer:
- Enzyme inhibition assays :
- Use recombinant kinases or phosphatases (e.g., tyrosine phosphatases) with fluorescent substrates (e.g., p-nitrophenyl phosphate).
- Measure IC values via dose-response curves (0.1–100 µM range).
- Anticancer activity :
Q. What analytical methods ensure high purity and stability of this compound in pharmaceutical research?
Methodological Answer:
- HPLC purity profiling : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA.
- Stability studies :
- Storage at -20°C in anhydrous DMSO or sealed desiccators.
- Avoid prolonged exposure to light (photolytic degradation).
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Triangulate data sources : Compare in vitro, in vivo, and computational docking results.
- Replicate assays : Control variables like cell passage number, serum batch, and compound solubility (e.g., DMSO concentration ≤0.1%).
- Meta-analysis : Pool data from independent studies using standardized metrics (e.g., pIC) and assess publication bias .
Q. What advanced computational strategies can predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries for kinases).
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å).
- QSAR modeling : Train models on pyrimidinone derivatives to correlate substituents (e.g., ethyl groups) with activity .
Q. How does the compound’s reactivity with nitrogen oxides inform its stability in oxidative environments?
Methodological Answer:
- Nitrosation studies : React with HNO in HSO (72–82%) at 0–5°C to isolate nitroso derivatives.
- Kinetic analysis : Determine rate constants (k) via UV-Vis monitoring (λ = 300–400 nm for nitroso intermediates).
Key Finding : Excessive NOx exposure leads to over-nitration, reducing bioactivity .
Q. What methodologies enable comparative studies between this compound and its structural analogs?
Methodological Answer:
- SAR analysis : Synthesize analogs with varied substituents (e.g., methyl vs. propyl at C6) and test in parallel assays.
- Thermodynamic solubility : Use shake-flask method in PBS (pH 7.4) and correlate with LogP values.
- Crystallographic comparison : Overlay XRD structures to identify steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
